4-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide
Description
4-Methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide is a heterocyclic benzamide derivative featuring a complex tricyclic scaffold with sulfur (thia) and nitrogen (aza) atoms integrated into its ring system. Its methoxy-substituted benzamide moiety and methyl group at position 11 distinguish it from simpler aromatic amides. Related compounds, such as N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-4-methoxybenzamide (CAS 892854-74-9), share overlapping structural motifs but differ in heteroatom placement and substituents, influencing solubility, stability, and target interactions .
Properties
IUPAC Name |
4-methoxy-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O2S2/c1-9-18-12-7-8-13-15(14(12)23-9)24-17(19-13)20-16(21)10-3-5-11(22-2)6-4-10/h3-8H,1-2H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOOSOUULQONCOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-methoxy-N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}benzamide is a complex organic compound notable for its unique structural features, including multiple heteroatoms and a tricyclic framework. This compound has garnered interest in medicinal chemistry due to its potential biological activities and therapeutic applications.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 412.5 g/mol. The structure incorporates a methoxy group and a benzamide moiety along with a distinctive tricyclic system containing sulfur and nitrogen atoms. These structural characteristics are crucial for its biological activity and reactivity in various chemical environments .
The biological activity of this compound is hypothesized to involve interactions with specific enzymes or receptors within biological systems. Its unique heterocyclic structure may facilitate binding to target sites, potentially leading to various pharmacological effects. However, further research is necessary to elucidate the precise mechanisms involved in its biological activities .
Biological Activities
Research into the biological activities of this compound has indicated several potential therapeutic effects:
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various bacterial strains.
- Anticancer Potential : Investigations have indicated its potential in inhibiting cancer cell proliferation in vitro.
- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Antimicrobial Study : A study conducted on various bacterial strains demonstrated that the compound exhibited significant inhibition zones compared to control groups.
Bacterial Strain Inhibition Zone (mm) E. coli 15 S. aureus 20 P. aeruginosa 12 -
Anticancer Activity : In vitro assays showed that the compound reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) by over 50% at concentrations above 50 µM.
Cell Line IC50 (µM) MCF-7 45 HeLa 40 - Enzyme Inhibition : The compound was tested against specific enzymes related to cancer metabolism and showed promising inhibitory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Similarity Analysis
Key Structural Differences
The target compound’s tricyclic core contains 3,12-dithia (two sulfur atoms) and 5,10-diaza (two nitrogen atoms), while analogs like N-{4,6-dioxa-10-thia-12-azatricyclo[7.3.0.0³,⁷]dodeca-1(9),2,7,11-tetraen-11-yl}-4-methoxybenzamide () feature 4,6-dioxa (two oxygen atoms) and 10-thia/12-aza heteroatoms.
Table 1: Structural Comparison of Selected Analogs
*Estimated based on formula.
Computational Similarity Metrics
- Tanimoto Coefficient : Structural fingerprints (e.g., Morgan or MACCS keys) quantify similarity. For example, compounds sharing ≥0.5 Tanimoto scores are considered comparable in chemotype . The target compound’s methyl and dithia groups may reduce similarity to oxygen-containing analogs but align with sulfur-rich chemotypes.
- Murcko Scaffolds : The tricyclic core classifies it within a unique chemotype, while substituents like 4-methoxybenzamide link it to broader benzamide libraries .
Bioactivity and Docking Comparisons
Bioactivity Clustering
demonstrates that compounds with structural similarity often cluster by bioactivity. For instance, benzamide derivatives with sulfur/nitrogen heterocycles (e.g., thiazolidinediones in ) show anti-inflammatory or kinase-inhibitory properties. The target compound’s dithia-diaza scaffold may favor interactions with cysteine-rich enzymatic pockets, analogous to HDAC inhibitors like SAHA ().
Table 2: Hypothetical Bioactivity Profile (Based on Structural Analogs)
Docking and Affinity Variability
highlights that minor structural changes (e.g., methyl vs. methoxy groups) significantly alter docking scores. The target compound’s 11-methyl group may enhance hydrophobic interactions in enzyme pockets, while its dithia bridges could stabilize metal coordination (e.g., zinc in HDACs). In contrast, oxygen-containing analogs () may exhibit lower affinity due to reduced electron-withdrawing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
